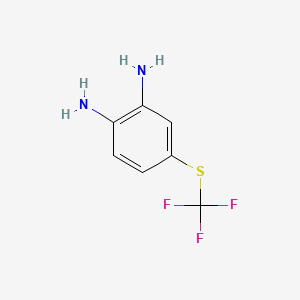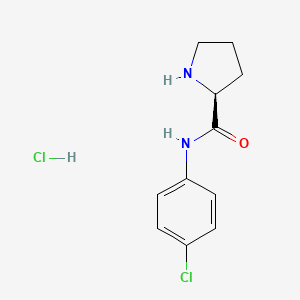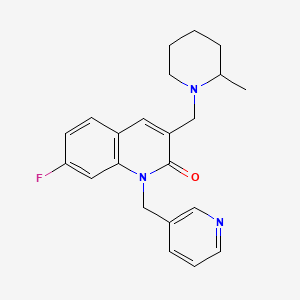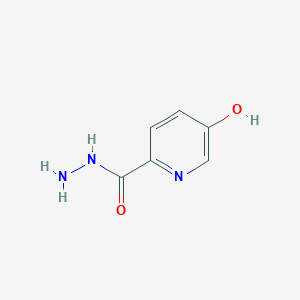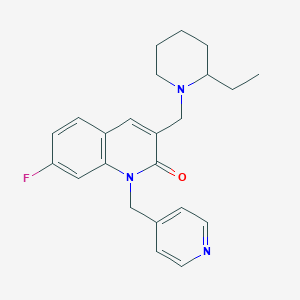![molecular formula C13H13NO2Si B1439458 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione CAS No. 1192263-95-8](/img/structure/B1439458.png)
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2Si . It has a molecular weight of 243.34 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione involves reactions like the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The InChI code for 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is 1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione are not mentioned in the search results, compounds with similar structures like ethynyltrimethylsilane have been used in reactions such as microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione has a melting point of 196 - 197 degrees Celsius .Applications De Recherche Scientifique
-
Organic Synthesis
- The compound is an important raw material and intermediate used in organic synthesis .
- It has been used in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .
- It has also been used in the synthesis of poly(aryl ether)s, which are polymers with promising applications in organic electronics due to their good thermal stability and film-forming properties.
-
Pharmaceuticals
-
Agrochemicals
-
Dyestuffs
-
Material Science
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXRUVMUGSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



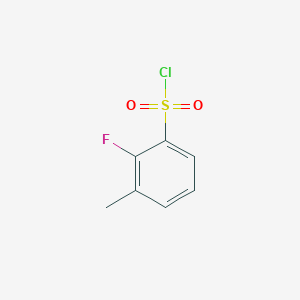
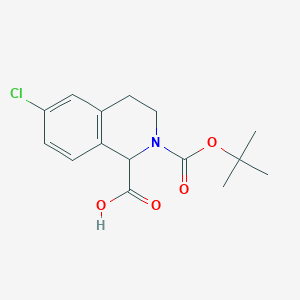
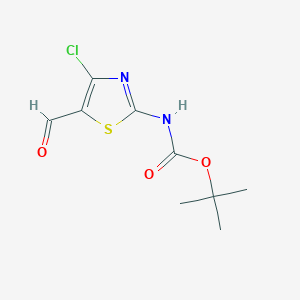
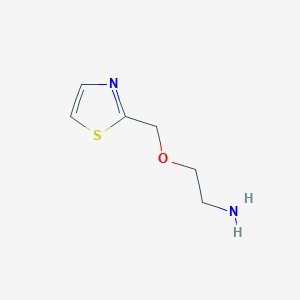
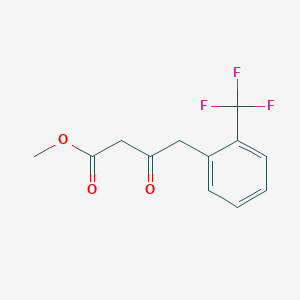
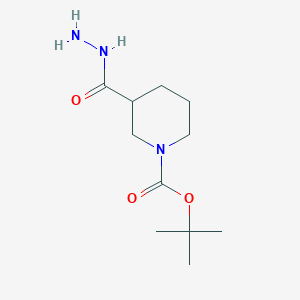
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
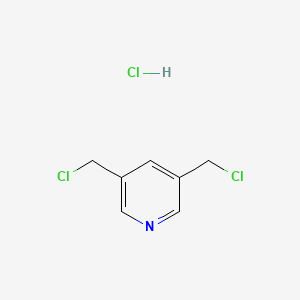
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
